1-propyl-1H-pyrazole-3,5-dicarboxylic acid
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Overview
Description
1-propyl-1H-pyrazole-3,5-dicarboxylic acid is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid typically involves the reaction of 3,5-dimethylpyrazole with propyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the propyl group is introduced at the nitrogen atom of the pyrazole ring . The reaction conditions often include the use of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations . The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-propyl-1H-pyrazole-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed:
Oxidation: Pyrazole derivatives with ketone or aldehyde functional groups.
Reduction: Pyrazole derivatives with alcohol or amine functional groups.
Substitution: Alkylated or halogenated pyrazole derivatives.
Scientific Research Applications
1-propyl-1H-pyrazole-3,5-dicarboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes . These complexes can exhibit unique properties, such as enhanced stability and reactivity, which are useful in various applications. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Pyrazole-3,5-dicarboxylic acid: Shares a similar core structure but lacks the propyl group, resulting in different reactivity and applications.
1-Methylpyrazole-3,5-dicarboxylic acid:
Uniqueness: 1-propyl-1H-pyrazole-3,5-dicarboxylic acid is unique due to the presence of the propyl group, which can influence its solubility, reactivity, and interactions with other molecules. This structural modification can enhance its suitability for specific applications, such as in the development of new materials or pharmaceuticals .
Properties
IUPAC Name |
1-propylpyrazole-3,5-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-2-3-10-6(8(13)14)4-5(9-10)7(11)12/h4H,2-3H2,1H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRISSGKMQJPAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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